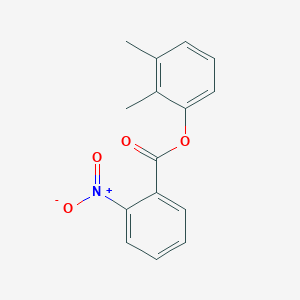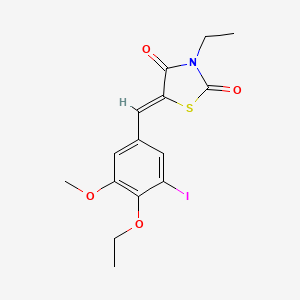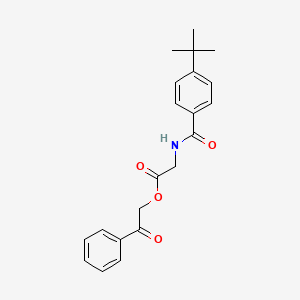![molecular formula C17H27N3O3S B4669112 4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4669112.png)
4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide
描述
4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promise in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用机制
TAK-659 is a selective inhibitor of BTK, a crucial enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of B-cells, which play a critical role in the immune response. Inhibition of BTK signaling has been shown to reduce B-cell activation and proliferation, as well as antibody production.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant effects on the immune system, particularly on B-cells. In preclinical studies, TAK-659 has been shown to inhibit B-cell activation, proliferation, and antibody production. Additionally, TAK-659 has been shown to reduce inflammation and suppress tumor growth in various cancer models.
实验室实验的优点和局限性
The advantages of using TAK-659 in lab experiments include its selectivity for BTK, its ability to inhibit B-cell activation and proliferation, and its potential in the treatment of various diseases. However, the limitations of using TAK-659 in lab experiments include its limited solubility, which can make it difficult to administer in vivo, and its potential off-target effects.
未来方向
There are several potential future directions for the use of TAK-659 in scientific research. One potential area of focus is the development of combination therapies that include TAK-659 and other targeted therapies. Additionally, further research is needed to better understand the potential off-target effects of TAK-659 and to develop strategies to minimize these effects. Finally, clinical trials are needed to evaluate the safety and efficacy of TAK-659 in humans and to determine its potential for use in the treatment of various diseases.
科学研究应用
TAK-659 has shown potential in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting BTK signaling and suppressing tumor growth in various cancer models. Additionally, TAK-659 has shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and reducing autoantibody production.
属性
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-19(24(2,22)23)16-9-7-15(8-10-16)17(21)18-11-6-14-20-12-4-3-5-13-20/h7-10H,3-6,11-14H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVZWDGZNZXUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCCN2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4669037.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4669044.png)
![3-[(4-chlorobenzoyl)amino]-N-methylbenzamide](/img/structure/B4669049.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cycloheptylpropanamide](/img/structure/B4669052.png)

![(4-{[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4669066.png)

![3-benzyl-6-[5-(4-fluorophenyl)-2-methyl-3-furyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4669084.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4669085.png)
![3-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B4669092.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4669097.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]nicotinamide](/img/structure/B4669101.png)
